
Parecoxib
概要
説明
準備方法
合成経路と反応条件
パレコキシブナトリウムの調製には、いくつかのステップが必要です。最初に、3,4-ジフェニル-5-メチルイソキサゾールが原料として使用されます。この化合物は、スルホン化およびアミノ化反応によってバルデコキシブを合成します。 その後、目的の製品であるパレコキシブナトリウムは、プロピオニル化および塩化によって調製されます .
工業生産方法
工業的な設定では、パレコキシブナトリウムは、5-メチル-3,4-フェニルベンゼンイソキサゾールをジクロロメタンとともに反応フラスコに加えることによって合成されます。混合物は-5°Cに冷却され、温度を5°C以下に維持しながら、クロロスルホン酸を滴下します。次に、反応混合物を35°Cに加熱し、10時間反応させます。 反応は薄層クロマトグラフィー(TLC)を使用して監視され、生成物はろ過および再結晶によって単離されます .
化学反応の分析
反応の種類
パレコキシブは、次を含むさまざまな化学反応を起こします。
酸化: パレコキシブは、バルデコキシブを形成するために酸化することができます。
還元: パレコキシブは、その安定した構造のため、還元反応はあまり見られません。
置換: パレコキシブは、特にスルホニル基とイソキサゾール基を含む置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用して置換反応を実現します。
主要な製品
パレコキシブの酸化から形成される主な生成物はバルデコキシブです。置換反応は、使用する試薬に応じて、さまざまな誘導体をもたらす可能性があります。
科学研究の応用
化学
化学において、パレコキシブは、その独自の構造と反応性について研究されています。 これは、改善された効力と安全性プロファイルを備えた新しいCOX-2阻害剤を開発するためのモデル化合物として役立ちます .
生物学
生物学的に、パレコキシブは、炎症と痛みに関するCOX-2の役割を研究するために使用されます。 これは、研究者がCOX-2阻害の分子メカニズムとプロスタグランジン合成への影響を理解するのに役立ちます .
医学
医学的には、パレコキシブは、術後痛の短期管理に使用されます。これは、経口薬を服用できない患者にとって特に便利です。 臨床試験では、術後の痛みの軽減とオピオイドの消費量の削減におけるその有効性が示されています .
産業
製薬業界では、パレコキシブは、新しい鎮痛剤を開発するための基準化合物として使用されています。 その注射可能な形態は、手術の場での疼痛管理に役立つ貴重なツールになります .
科学的研究の応用
Postoperative Pain Management
One of the primary applications of parecoxib is in the management of postoperative pain. Numerous studies have demonstrated its efficacy in reducing pain levels and improving recovery times after various surgical procedures.
- Hip and Knee Arthroplasty : A study involving 80 patients undergoing elective hip arthroplasty showed that this compound significantly reduced postoperative delirium (POD) incidence and pain levels compared to a control group receiving normal saline. The this compound group exhibited lower levels of inflammatory markers such as TNF-α and IL-6, indicating its role in modulating the inflammatory response post-surgery .
Study | Population | Intervention | Findings |
---|---|---|---|
Memtsoudis et al., 2019 | 80 patients post-hip arthroplasty | 40 mg this compound pre- and post-surgery | Reduced POD incidence from 30% to 5% |
Kaduševičius, 2021 | Various surgical patients | This compound vs. control | Significant analgesic effect observed |
Enhanced Recovery After Surgery (ERAS)
This compound has been integrated into ERAS protocols to optimize recovery outcomes. A prospective study highlighted that combining this compound with ERAS nursing practices led to improved pain control and reduced inflammation in knee joint surgeries . This combination supports faster recovery times and shorter hospital stays.
Management of Inflammatory Conditions
Beyond surgical applications, this compound is also utilized for managing chronic inflammatory conditions such as osteoarthritis. Research comparing this compound with other COX inhibitors like celecoxib has shown comparable efficacy in reducing pain associated with osteoarthritis while maintaining a favorable safety profile .
Case Studies and Clinical Trials
Several multicenter clinical trials have investigated the effectiveness of this compound across different populations and surgical procedures:
- A randomized controlled trial assessed this compound's effectiveness in reducing blood loss during radical prostatectomy, finding no increase in surgical blood loss while significantly improving analgesia .
- Another study focused on this compound's role in orthopedic surgery, demonstrating its potential as part of a multimodal analgesia strategy that includes regional anesthesia techniques .
Safety Profile
The safety profile of this compound has been generally favorable, with most adverse effects being mild to moderate. Common side effects include gastrointestinal discomfort, headache, and transient elevations in liver enzymes. However, serious adverse events remain rare when used appropriately.
作用機序
パレコキシブは、体内ですばやくバルデコキシブに変換されるプロドラッグです。バルデコキシブは、プロ炎症性プロスタグランジンの産生に関与するCOX-2酵素を選択的に阻害します。 COX-2を阻害することにより、パレコキシブは、消化管を保護するCOX-1酵素に影響を与えることなく、炎症と痛みを軽減します .
類似の化合物との比較
類似の化合物
セレコキシブ: 痛みと炎症に使用される別のCOX-2阻害剤。
ロフェコキシブ: 心血管リスクのため市場から撤退したCOX-2阻害剤。
エトリコキシブ: 同様の作用機序を持つが、薬物動態特性が異なるCOX-2阻害剤。
ルマリコキシブ: 疼痛管理に使用される高選択的COX-2阻害剤.
独自性
パレコキシブの独自性は、その注射可能な形態にあり、経口投与が不可能な場合に術後痛の管理に適しています。 バルデコキシブへの迅速な変換により、作用発現が速くなり、手術の場での効果的な痛みを軽減します .
類似化合物との比較
Similar Compounds
Celecoxib: Another COX-2 inhibitor used for pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lumaricoxib: A highly selective COX-2 inhibitor used for pain management.
Uniqueness
Parecoxib’s uniqueness lies in its injectable form, making it suitable for perioperative pain management when oral administration is not feasible. Its rapid conversion to valdecoxib ensures quick onset of action, providing effective pain relief in surgical settings .
生物活性
Parecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor primarily used for managing postoperative pain. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications based on recent research findings.
COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. By reducing the levels of these inflammatory mediators, this compound effectively alleviates pain and inflammation without significantly affecting COX-1, which is involved in protecting the gastric mucosa.
Antioxidant Effects : Recent studies have demonstrated that this compound exhibits antioxidant properties. For example, in a model of ischemia-reperfusion injury, this compound sodium increased total antioxidant capacity (TAC) and restored superoxide dismutase (SOD) activity in small intestinal tissues, suggesting a protective effect against oxidative stress .
Postoperative Pain Management
This compound has been extensively studied for its efficacy in postoperative pain management. A randomized controlled trial involving 116 patients showed that this compound significantly improved postoperative pain scores compared to placebo, with a notable reduction in the need for rescue analgesics . The following table summarizes key findings from clinical studies:
Comparison with Other Analgesics
In a comparative analysis of ketorolac and this compound, this compound demonstrated superior analgesic benefits during the early postoperative period, particularly for swallowing pain after uvulopalatopharyngoplasty (UPPP) procedures . This suggests that this compound may be a preferable option for managing specific types of postoperative pain.
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
- Colorectal Cancer Metastasis : A study found that this compound synergistically inhibited epithelial-mesenchymal transition (EMT) in colorectal cancer cells when combined with 5-fluorouracil (5-FU). This combination not only reduced cell viability but also inhibited migration and invasion by downregulating matrix metalloproteinase activity and affecting key signaling pathways such as PI3K/Akt/NF-κB .
- Management of Radiation-Induced Mucositis : this compound has been studied for its efficacy in managing severe radiation therapy-induced mucositis and dermatitis. In a preliminary study, it was shown to be effective in reducing pain associated with these conditions, indicating its potential beyond surgical pain management .
- Ischemia-Reperfusion Injury : In models of ischemia-reperfusion injury, this compound was shown to reduce levels of inflammatory cytokines (IL-1β, IL-8) and enhance anti-inflammatory cytokine levels (IL-10), demonstrating its role in modulating inflammatory responses .
特性
IUPAC Name |
N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRHLKRLEZJVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044229 | |
Record name | Parecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-84-7 | |
Record name | Parecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198470-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Parecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。